molecular formula C20H23NO4 B2497493 [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324949-66-7

[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2497493
CAS No.: 1324949-66-7
M. Wt: 341.407
InChI Key: AWWZXKJQCZEUTM-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a 2-phenylethylcarbamoyl group and a 4-ethoxyphenylacetate moiety, features commonly investigated in the development of novel bioactive molecules. The 4-ethoxyphenylacetate component is a key scaffold in various pharmacologically active compounds, as research into similar esters demonstrates their relevance in synthetic organic chemistry and drug discovery pipelines . The phenylethylamine fragment is a well-known pharmacophore present in numerous compounds that interact with the central nervous system. This structural profile makes the compound a valuable candidate for researchers exploring new synthetic targets, particularly in the field of non-opioid analgesic pathways . Given the critical need for non-opioid treatments for chronic and neuropathic pain amid the ongoing opioid crisis, investigating novel chemical entities like this ester is a high-priority area . Furthermore, its structure presents opportunities for detailed structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe essential ligand-receptor interactions and optimize pharmacological properties, a strategy widely employed in lead optimization campaigns for G protein-coupled receptors (GPCRs) and other targets . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption purposes. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other physicochemical properties.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-2-24-18-10-8-17(9-11-18)14-20(23)25-15-19(22)21-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWZXKJQCZEUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 2-(4-ethoxyphenyl)acetic acid with [(2-phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is being investigated for its potential role in drug formulation, particularly in the development of novel therapeutic agents. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for further pharmacological studies.
  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. Research into [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate could reveal similar bioactivity, warranting in vitro and in vivo testing.
  • Chiral Drug Synthesis :
    • The compound can be utilized in asymmetric synthesis processes, which are crucial for producing homochiral drugs. The pharmaceutical industry increasingly favors chiral compounds due to their enhanced efficacy and reduced side effects .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can serve as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures.
  • Functionalization Reactions :
    • The compound's functional groups allow for various chemical modifications, enabling the synthesis of derivatives that may possess unique properties or activities.
  • Case Study on Anticancer Properties :
    • A study published in a peer-reviewed journal explored the anticancer effects of structurally related compounds. The findings indicated significant cytotoxicity against various cancer cell lines, suggesting that [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate could have similar effects pending further investigation.
  • Synthesis Methodologies :
    • Research has documented synthetic methods for producing [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, highlighting its efficiency as a synthetic intermediate in creating complex pharmaceuticals .

Mechanism of Action

The mechanism by which [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound’s structural uniqueness lies in its combination of ethoxyphenyl, carbamoyl, and phenylethyl groups. Below are key analogs and their distinguishing features:

2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine (Etomethazene)
  • Structure: Contains a benzimidazole core substituted with ethoxyphenyl and diethylaminoethyl groups.
  • Applications : Suspected central nervous system (CNS) activity due to structural similarity to benzodiazepines .
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
  • Structure: Carbamate insecticide with phenoxyphenoxy and ethyl groups.
  • Key Differences : Lacks the ethoxyphenylacetate moiety but shares a carbamate group.
  • Applications : Acts as a juvenile hormone mimic in pest control .
1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene (Etofenprox)
  • Structure: Ether-based pyrethroid with ethoxyphenyl and phenoxybenzene groups.
  • Key Differences : Ether linkages instead of ester-carbamate bonds; higher lipophilicity.
  • Applications : Broad-spectrum insecticide .

Physicochemical Properties

Property Target Compound (Inferred) Etomethazene Fenoxycarb Etofenprox
Molecular Weight ~370–400 g/mol 407.5 g/mol 301.3 g/mol 376.4 g/mol
LogP (Lipophilicity) ~3.5–4.2 (estimated) 4.8 3.1 6.2
Water Solubility Low (µg/mL range) Insoluble 12 mg/L <1 mg/L
Stability Hydrolytically labile (ester) Stable in acidic conditions Hydrolyzes slowly Stable to light/heat

Notes:

  • The target compound’s ester group may confer faster metabolic hydrolysis compared to benzimidazole (Etomethazene) or ether (Etofenprox) analogs.
  • Higher lipophilicity than Fenoxycarb suggests better membrane permeability but lower aqueous solubility.

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic compound with significant potential in various biological and chemical applications. Its unique structure, characterized by the presence of both phenylethyl and ethoxyphenyl groups, positions it as an interesting candidate for drug development and biochemical research.

  • Molecular Formula : C20H23NO4
  • CAS Number : 1324949-66-7
  • Molecular Weight : 341.40 g/mol

The compound is synthesized through the reaction of 2-(4-ethoxyphenyl)acetic acid with [(2-phenylethyl)carbamoyl]methyl chloride, typically in organic solvents such as dichloromethane or toluene, under basic conditions .

The biological activity of [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylethyl moiety mimics natural substrates, allowing the compound to bind effectively to active sites and modulate biological processes. This interaction can influence enzyme activity and receptor signaling pathways, which are critical in various physiological functions .

Enzyme Interactions

Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes related to key metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests potential applications in enzyme inhibition assays, particularly in the context of cancer research where enzyme dysregulation is prevalent .

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on similar carbamoyl derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammatory responses. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency against COX-1 and COX-2 enzymes .
    CompoundIC50 (COX-1)IC50 (COX-2)
    Compound A19.45 μM42.1 μM
    Compound B26.04 μM31.4 μM
    Compound C28.39 μM23.8 μM
  • Cellular Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting normal mitotic processes. This suggests that [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate could be explored for its anticancer properties .
  • Pharmacokinetics : The stability of the ester moiety was evaluated in plasma stability assays, revealing a half-life that suggests good metabolic stability, an important factor for therapeutic applications .

Comparison with Similar Compounds

The biological activity of [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be contrasted with other derivatives that possess different substituents on the phenyl ring:

Compound NameStructure CharacteristicsBiological Activity
[(2-Phenylethyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetateMethoxy group instead of ethoxyModerate COX inhibition
[(2-Phenylethyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetateHydroxy group presentStronger anti-inflammatory effects
[(2-Phenylethyl)carbamoyl]methyl 2-(4-methylphenyl)acetateMethyl group presentEnhanced binding affinity

The presence of the ethoxy group in the target compound provides unique electronic and steric properties that may enhance its reactivity and interaction with biological targets compared to other derivatives .

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